ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an imidazole ring, which are linked through a thioether and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with ammonium acetate in the presence of an acid catalyst.
Thioether Formation: The imidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Esterification: Finally, the product is esterified to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Reduction: Ethyl 2-((1-(4-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes, affecting their function and integrity.
Comparison with Similar Compounds
Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.
Ethyl 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the chlorophenyl group, which affects its interaction with molecular targets.
Ethyl 2-((1-(4-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetate: The amino group provides different chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-4-3-5-16(10-13)23(25)26)22(19)15-8-6-14(20)7-9-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXXUBCBHVMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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